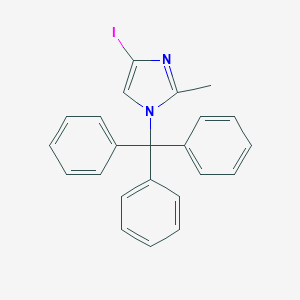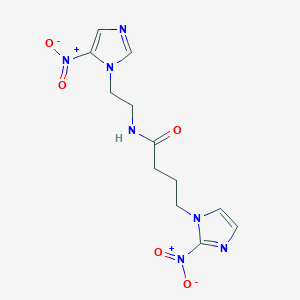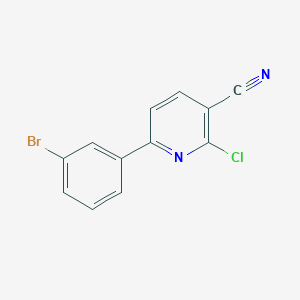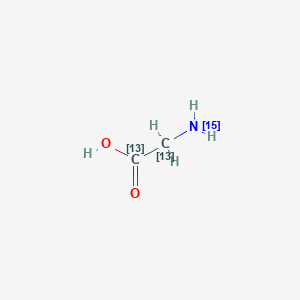
Pyridine, 3-(ethenylthio)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(ethenylthio)-(9CI) is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The vinylthio group attached to the third position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(ethenylthio)-(9CI) typically involves the reaction of pyridine with vinylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where pyridine is treated with vinylthiol under basic conditions to yield Pyridine, 3-(ethenylthio)-(9CI). The reaction can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Pyridine, 3-(ethenylthio)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 3-(ethenylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 3-(ethenylthio)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(ethenylthio)-(9CI) involves its interaction with specific molecular targets and pathways. The vinylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, which lacks the vinylthio group.
2-(Vinylthio)pyridine: A structural isomer with the vinylthio group attached to the second position.
4-(Vinylthio)pyridine: Another isomer with the vinylthio group at the fourth position.
Comparison: Pyridine, 3-(ethenylthio)-(9CI) is unique due to the specific positioning of the vinylthio group, which influences its chemical reactivity and biological activity. Compared to its isomers, Pyridine, 3-(ethenylthio)-(9CI) may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
140472-72-6 |
|---|---|
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
Clé InChI |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
SMILES canonique |
C=CSC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-(ethenylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















